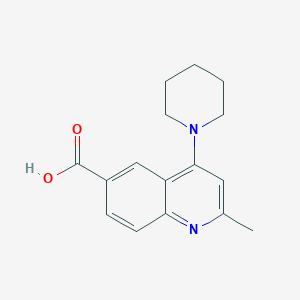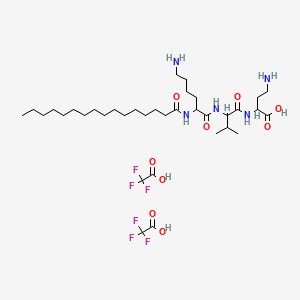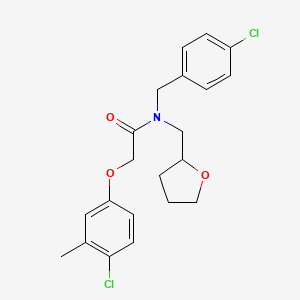![molecular formula C12H14N4S2 B15096381 2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine CAS No. 17624-79-2](/img/structure/B15096381.png)
2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] is a heterocyclic aromatic organic compound characterized by a pyrimidine ring structure with two sulfur atoms and two methyl groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4,6-dimethyl-2-thiopyrimidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Dithiothreitol, sodium borohydride, ethanol, mild heating.
Substitution: Amines, thiols, organic solvents like dichloromethane, reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, such as oxidative stress response and signal transduction pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trisubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the nature and position of substituents.
Thioxopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring, exhibiting similar reactivity and biological activities.
Pyrimidine-2-thiones: These compounds have a sulfur atom double-bonded to the 2-position of the pyrimidine ring.
Uniqueness: Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] is unique due to the presence of two sulfur atoms forming a disulfide bond, which imparts distinct chemical reactivity and biological properties. This structural feature allows for specific interactions with biological targets and the formation of stable complexes in coordination chemistry.
Propriétés
Numéro CAS |
17624-79-2 |
|---|---|
Formule moléculaire |
C12H14N4S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H14N4S2/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3 |
Clé InChI |
LCTFBIYMAQKHDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SSC2=NC(=CC(=N2)C)C)C |
Solubilité |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


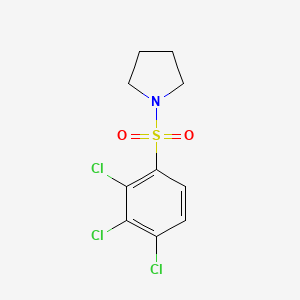
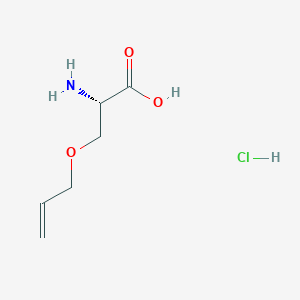
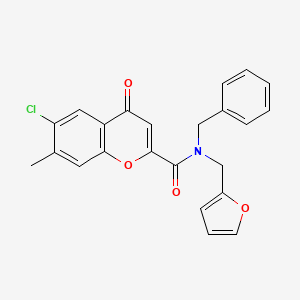
![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)

![4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B15096341.png)
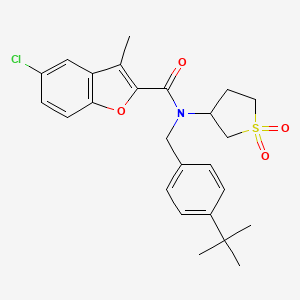
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
